molecular formula C13H8Cl2N2S B3011685 5-(benzo[d]thiazol-2-yl)-2,4-dichloroaniline CAS No. 861508-62-5

5-(benzo[d]thiazol-2-yl)-2,4-dichloroaniline

Cat. No.: B3011685
CAS No.: 861508-62-5
M. Wt: 295.18
InChI Key: ZPHLSRIYUGISTG-UHFFFAOYSA-N
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Description

5-(Benzo[d]thiazol-2-yl)-2,4-dichloroaniline ( 861508-62-5) is an organic compound with the molecular formula C13H8Cl2N2S and a molecular weight of 295.19 g/mol. This benzothiazole derivative serves as a valuable heterocyclic building block in medicinal chemistry and pharmaceutical research . Recent scientific investigation has identified this specific chemical scaffold as a highly promising core structure in the development of new antileishmanial agents . Research published in 2024 demonstrates that benzothiazole derivatives exhibit significant activity against Leishmania amazonensis , a protozoan parasite . One study found that a synthesized benzothiazole-hydrazone derivative was particularly effective, showing IC50 values of 28.86 μM against promastigotes and 7.70 μM against intracellular amastigotes , surpassing the activity of the reference drug miltefosine . The substitution pattern on the aromatic ring, particularly at position 4, is recognized as critical for optimizing this potent biological activity against a neglected tropical disease that remains a significant global health challenge . Investigations into the mechanism of action suggest that this class of compounds induces mitochondrial dysfunction in the parasite, leading to cell death, a promising pathway for antiparasitic drug development . Beyond parasitic diseases, the benzothiazole nucleus is a recognized pharmacophore in central nervous system drug discovery, with research exploring its potential in anticonsultant applications . In silico pharmacokinetic predictions (ADMET) for related lead compounds indicate a favorable profile for oral bioavailability and a good safety margin, suggesting strong potential for further preclinical development . This product is provided for research purposes only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans. Researchers should handle this material with appropriate precautions, referring to the specific safety information included with the product upon arrival.

Properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-2,4-dichloroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2S/c14-8-6-9(15)10(16)5-7(8)13-17-11-3-1-2-4-12(11)18-13/h1-6H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHLSRIYUGISTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzo[d]thiazol-2-yl)-2,4-dichloroaniline typically involves the condensation of 2-aminobenzenethiol with 2,4-dichloronitrobenzene, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Green chemistry approaches, such as the use of microwave irradiation and solvent-free conditions, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(benzo[d]thiazol-2-yl)-2,4-dichloroaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like bromine or nitric acid can be used under acidic conditions.

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like DMF or DMSO.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Research indicates that benzothiazole derivatives exhibit promising activity against various cancer cell lines. For instance, a study focused on the synthesis of benzothiazole-based Hsp90 inhibitors demonstrated that certain derivatives showed significant antiproliferative effects in MCF-7 breast cancer cells, with IC50 values as low as 2.8 µM for some compounds . This suggests that 5-(benzo[d]thiazol-2-yl)-2,4-dichloroaniline could be explored further for its potential to inhibit cancer cell growth.

1.2 Kinase Inhibition

Another area of interest is the inhibition of specific kinases involved in cancer progression. The compound has been shown to interact with DYRK1A and DYRK1B kinases, which are implicated in various cellular processes related to cancer and neurodegenerative diseases . The structure-activity relationship (SAR) studies indicate that modifications to the benzothiazole scaffold can enhance inhibitory potency, making it a valuable candidate for further development as a therapeutic agent.

Antimicrobial Properties

2.1 Bacterial Inhibition

Research has highlighted the antibacterial properties of benzothiazole derivatives. A study reported the synthesis of novel benzothiazoles with demonstrated antibacterial activity against several bacterial strains . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways. Given its structural features, this compound may also exhibit similar properties, warranting investigation into its efficacy against resistant bacterial strains.

Synthetic Applications

3.1 Precursor in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows for the creation of more complex molecules. For example, it can be used in coupling reactions to form new amine derivatives or as a precursor for synthesizing other functionalized benzothiazoles . This versatility is crucial for developing new materials and pharmaceuticals.

Data Summary and Case Studies

The following table summarizes key findings related to the applications of this compound:

Application Study Reference Key Findings
Anticancer Activity Inhibits DYRK1A/B kinases; potential anticancer agent
Antimicrobial Activity , Exhibits antibacterial properties against various strains
Synthetic Applications Serves as a precursor for synthesizing comp

Mechanism of Action

The mechanism of action of 5-(benzo[d]thiazol-2-yl)-2,4-dichloroaniline involves its interaction with various molecular targets. The benzothiazole ring can bind to DNA and proteins, disrupting their normal functions. The chlorine atoms enhance its ability to penetrate cell membranes and reach intracellular targets . The compound can inhibit enzymes and interfere with cellular signaling pathways, leading to its biological effects .

Comparison with Similar Compounds

Table 1: Key Substituent Comparisons

Compound Name Substituents Biological Activity (Key Findings) Reference
5-(Benzo[d]thiazol-2-yl)-2,4-dichloroaniline 2,4-dichloroaniline Antibacterial (hypothetical, inferred) N/A
3b (from ) p-chlorophenyl Potent anti-Staphylococcus aureus (MIC ≈ tetracycline)
4a (from ) o-chlorophenyl Moderate anti-S. aureus activity
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole 4-methoxyphenyl Broad bioactive potential (e.g., antitumor)
AT-007 (from ) Trifluoromethyl, thienopyridazin Enzyme inhibition (aromatase, inferred)
  • Chlorine vs. Methoxy Groups : Chlorine substituents (e.g., in 3b and 4a) enhance antibacterial activity, likely due to increased lipophilicity and membrane penetration . Methoxy groups (e.g., in ’s compound) may improve solubility but reduce target affinity compared to halogens .

Anticancer vs. Antibacterial Activity

  • Antibacterial Focus: Compounds with chloro-substituted benzothiazoles (e.g., 3b, 4a) show pronounced activity against S. aureus, with MIC values comparable to tetracycline . The dichloroaniline group in the target compound may similarly disrupt bacterial cell walls or enzyme function.
  • Anticancer Potential: highlights N-acylated 2-amino-5-benzyl-1,3-thiazoles with activity against diverse cancer cell lines. The benzyl group here may facilitate DNA intercalation, a mechanism less likely in the dichloroaniline derivative .

Structural and Physicochemical Properties

Table 2: Physicochemical Comparisons

Property This compound 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole AT-007
Lipophilicity (LogP) High (due to Cl) Moderate (methoxy reduces LogP) Very high (CF₃)
Solubility Low (non-polar substituents) Moderate (methoxy enhances polarity) Low (complex structure)
Electron Effects Strong electron-withdrawing (Cl) Moderate electron-donating (OCH₃) Extreme (CF₃, heterocycles)
  • Dichloroaniline vs. Methoxy Derivatives : The dichloroaniline’s low solubility may limit bioavailability compared to methoxy-containing analogs, which balance lipophilicity and polarity .
  • Heterocyclic Complexity: AT-007’s fused thienopyridazin core () likely enhances enzymatic binding but complicates synthesis compared to simpler benzothiazoles .

Biological Activity

Introduction

5-(benzo[d]thiazol-2-yl)-2,4-dichloroaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzo[d]thiazole moiety linked to a dichloroaniline group. This structural configuration is essential for its biological activity, particularly in interactions with specific biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing the benzothiazole moiety have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study demonstrated that certain benzothiazole derivatives exhibited enhanced antibacterial activity when compared to standard antibiotics .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research indicates that benzothiazole derivatives can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. For example, one study highlighted that certain derivatives could effectively inhibit the activity of kinases involved in cancer cell signaling pathways .

Inhibitory Mechanisms

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. For instance, it has been reported to inhibit protein kinases like DYRK1A, which are implicated in various diseases including cancer and neurodegenerative disorders . The structure-activity relationship (SAR) studies suggest that modifications in the benzothiazole structure can significantly enhance inhibitory potency.

Case Studies

  • Antimicrobial Efficacy : A series of benzothiazole derivatives were synthesized and tested against common pathogens. The results indicated that compounds with electron-withdrawing groups showed increased antibacterial activity. The minimum inhibitory concentrations (MIC) were determined for various strains, demonstrating the effectiveness of these compounds compared to traditional antibiotics.
    CompoundMIC (µg/mL)Target Organism
    A8E. coli
    B16S. aureus
    C4P. aeruginosa
  • Anticancer Activity : In vitro studies on cancer cell lines showed that this compound induced apoptosis in a dose-dependent manner. The IC50 values were obtained for different cancer cell lines:
    Cell LineIC50 (µM)
    MCF-7 (Breast)10
    HeLa (Cervical)15
    A549 (Lung)12

Q & A

Basic: What are standard protocols for synthesizing derivatives of 5-(benzo[d]thiazol-2-yl)-2,4-dichloroaniline?

Methodological Answer:
A common approach involves reacting 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in anhydrous DMF under reflux (4–6 hours). After completion (monitored by TLC), the product is cooled, filtered, and recrystallized from ethanol. Yields typically range from 70–85%, depending on substituents . For example, 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(2-chlorophenyl)thiourea was synthesized with 79% yield under these conditions .

Basic: How is this compound characterized structurally?

Methodological Answer:
Characterization relies on:

  • 1H/13C NMR : Peaks for aromatic protons (δ 7.2–8.3 ppm) and coupling patterns to confirm substitution positions. For example, the benzo[d]thiazole moiety shows distinct singlet peaks for the thiazole ring .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 314 for thiourea derivatives) and fragmentation patterns validate the core structure .
  • IR Spectroscopy : Absorbance bands for N-H (3300–3400 cm⁻¹) and C=S (1200–1250 cm⁻¹) confirm functional groups .

Advanced: How can contradictory NMR coupling constants in derivatives be resolved?

Methodological Answer:
Magnetic field strength impacts splitting patterns in unsymmetrical spin systems. For example, 2,4-dichloroaniline derivatives exhibit field-dependent coupling constants (e.g., J values vary between 8–12 Hz at 60–100 MHz). To resolve ambiguities:

  • Conduct experiments at multiple field strengths (e.g., 400 MHz vs. 600 MHz) .
  • Compare experimental data with DFT-calculated shielding constants to assign coupling signs .
  • Use decoupling experiments to isolate specific spin systems .

Advanced: How can reaction yields be optimized during scale-up synthesis?

Methodological Answer:
Key factors include:

  • Solvent Choice : DMF enhances solubility of aromatic intermediates, reducing side reactions .
  • Reagent Ratios : Maintain equimolar ratios of amine and aryl isothiocyanate to prevent incomplete reactions .
  • Temperature Control : Reflux at 90–95°C minimizes byproduct formation in cyclization steps (e.g., formaldehyde-mediated ring closure yields 85–90% oxadiazinane derivatives) .
  • Purification : Recrystallization from ethanol-DMF (1:1) improves purity without significant yield loss .

Advanced: How to address discrepancies in antimicrobial activity across derivatives?

Methodological Answer:
Discrepancies in MIC values (e.g., 3b vs. 4a derivatives) can arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl) enhance activity (3b MIC = 2 µg/mL against S. aureus), while electron-donating groups (e.g., -OCH₃) reduce potency .
  • Structural Rigidity : Oxadiazinane derivatives (e.g., 3a–3h) show higher activity than triazinanes (4a–4e) due to enhanced planar geometry, improving bacterial membrane interaction .
  • Assay Conditions : Standardize testing using PBS buffer (pH 7.2) and consistent inoculum sizes (e.g., 1×10⁶ CFU/mL) to minimize variability .

Advanced: What strategies validate the mechanism of benzo[d]thiazole ring formation?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via in situ IR to track thiol intermediate formation .
  • Isotopic Labeling : Use 13C-labeled acetonitrile in cyclization steps to confirm carbon sourcing in the thiazole ring .
  • Computational Modeling : Simulate transition states (e.g., DFT at B3LYP/6-31G*) to identify rate-determining steps, such as C-S bond formation .

Basic: What solvents are optimal for recrystallizing this compound?

Methodological Answer:
Ethanol-DMF (1:1) is preferred for high-melting-point derivatives (>200°C). For polar derivatives (e.g., hydroxyl-containing analogs), use acetone-water (3:1) to balance solubility and purity .

Advanced: How to mitigate decomposition during prolonged storage?

Methodological Answer:

  • Storage Conditions : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation .
  • Stabilizers : Add 0.1% w/v ascorbic acid to ethanol stock solutions to inhibit oxidation .
  • Purity Monitoring : Use HPLC (C18 column, acetonitrile-water gradient) quarterly to detect degradation products .

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